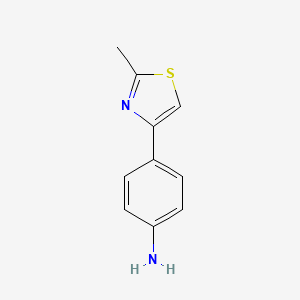

4-(2-Methyl-1,3-thiazol-4-yl)aniline

説明

The exact mass of the compound 4-(2-Methyl-1,3-thiazol-4-yl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2-Methyl-1,3-thiazol-4-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methyl-1,3-thiazol-4-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-(2-methyl-1,3-thiazol-4-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRKEVDAEUPNAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179730 |

Source

|

| Record name | 2-Methyl-4-(4-aminophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25021-49-2 |

Source

|

| Record name | 2-Methyl-4-(4-aminophenyl)thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025021492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-(4-aminophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methyl-1,3-thiazol-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 4-(2-methyl-1,3-thiazol-4-yl)aniline, a molecule of interest in medicinal chemistry and drug discovery. This document details the primary synthetic pathway, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Synthetic Strategy Overview

The most common and efficient synthesis of 4-(2-methyl-1,3-thiazol-4-yl)aniline is a two-step process. The core of this strategy is the construction of the 2-methyl-4-phenylthiazole scaffold, followed by the reduction of a nitro group to the desired aniline functionality.

The initial step typically employs the Hantzsch thiazole synthesis, a classic and versatile method for forming the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide. In this specific synthesis, 2-bromo-1-(4-nitrophenyl)ethanone (also known as 4-nitrophenacyl bromide) is reacted with thioacetamide to form the intermediate, 2-methyl-4-(4-nitrophenyl)thiazole.

The subsequent and final step is the selective reduction of the nitro group on the phenyl ring to an amine. This transformation is commonly achieved through catalytic hydrogenation, a high-yielding and clean reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials, intermediate, and the final product in the synthesis of 4-(2-methyl-1,3-thiazol-4-yl)aniline.

| Compound Name | Starting Material / Intermediate / Product | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |

| 2-Bromo-1-(4-nitrophenyl)ethanone | Starting Material | C₈H₆BrNO₃ | 244.04 | Solid | 96-98 | N/A |

| Thioacetamide | Starting Material | C₂H₅NS | 75.13 | Solid | 111-114 | N/A |

| 2-Methyl-4-(4-nitrophenyl)thiazole | Intermediate | C₁₀H₈N₂O₂S | 220.25 | Solid | Not Reported | High |

| 4-(2-Methyl-1,3-thiazol-4-yl)aniline | Final Product | C₁₀H₁₀N₂S | 190.27 | Solid | Not Reported | ~99% |

Detailed Experimental Protocols

Step 1: Synthesis of 2-Methyl-4-(4-nitrophenyl)thiazole via Hantzsch Thiazole Synthesis

This procedure is based on the general principles of the Hantzsch thiazole synthesis.

Materials:

-

2-Bromo-1-(4-nitrophenyl)ethanone (1.0 eq)

-

Thioacetamide (1.1 eq)

-

Absolute Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(4-nitrophenyl)ethanone in absolute ethanol.

-

To the stirred solution, add thioacetamide.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until effervescence ceases.

-

A precipitate of the product should form. Collect the solid by vacuum filtration, washing with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)aniline via Catalytic Hydrogenation

This protocol details the reduction of the nitro-intermediate to the final aniline product.

Materials:

-

2-Methyl-4-(4-nitrophenyl)thiazole (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (10 wt%)

-

Ethyl Acetate

-

Hydrogen Gas (H₂)

-

Celite

Procedure:

-

To a solution of 2-methyl-4-(4-nitrophenyl)thiazole (4 g, 18.2 mmol) in ethyl acetate (120 ml), add 10% Pd/C (400 mg).[1]

-

The reaction mixture is then subjected to hydrogenation in a hydrogen reactor under a hydrogen pressure of 4 bar for 5 hours.[1]

-

Upon completion of the reaction, the Pd/C catalyst is removed by filtration through a pad of Celite.[1]

-

The filtrate is concentrated under reduced pressure.[1]

-

The crude product is purified by recrystallization from a mixture of ethyl acetate and n-hexane.[1]

-

The purified product is dried under vacuum at approximately 40°C to yield 4-(2-methyl-1,3-thiazol-4-yl)aniline.[1] A yield of 3.4 g (99%) has been reported for this step.[1]

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of 4-(2-methyl-1,3-thiazol-4-yl)aniline.

Caption: Synthetic workflow for 4-(2-methyl-1,3-thiazol-4-yl)aniline.

Hantzsch Thiazole Synthesis Mechanism

The following diagram outlines the mechanism of the Hantzsch thiazole synthesis.

Caption: Mechanism of the Hantzsch thiazole synthesis.

References

An In-depth Technical Guide on the Chemical Properties of 4-(2-methyl-1,3-thiazol-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Dated: December 30, 2025

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 4-(2-methyl-1,3-thiazol-4-yl)aniline (CAS No: 25021-49-2). Due to the limited availability of specific experimental data in publicly accessible literature, this document consolidates available information, including physicochemical properties and a general synthesis protocol. This guide also highlights the general biological potential of related thiazole and aniline derivatives to underscore the research value of the title compound. However, a notable gap exists in the literature regarding detailed experimental protocols, comprehensive spectroscopic analysis, and specific biological activity for 4-(2-methyl-1,3-thiazol-4-yl)aniline itself.

Chemical Identity and Physicochemical Properties

4-(2-methyl-1,3-thiazol-4-yl)aniline is a heterocyclic aromatic amine with the molecular formula C₁₀H₁₀N₂S.[1] Its structure features a central aniline ring substituted at the 4-position with a 2-methyl-1,3-thiazole ring.

Table 1: Physicochemical Properties of 4-(2-methyl-1,3-thiazol-4-yl)aniline

| Property | Value | Source |

| CAS Number | 25021-49-2 | [1] |

| Molecular Formula | C₁₀H₁₀N₂S | [1] |

| Molecular Weight | 190.26 g/mol | [1] |

| Melting Point | 133-135 °C | ChemicalBook |

| Boiling Point (Predicted) | 346.1 ± 17.0 °C | ChemicalBook |

| Density (Predicted) | 1.219 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 3.51 ± 0.10 | ChemicalBook |

Synthesis

A common synthetic route to 4-(2-methyl-1,3-thiazol-4-yl)aniline involves the reduction of its nitro precursor, 2-methyl-4-(4-nitrophenyl)thiazole.

General Experimental Protocol: Reduction of 2-methyl-4-(4-nitrophenyl)thiazole

This protocol is based on a general method and may require optimization.

Materials:

-

2-methyl-4-(4-nitrophenyl)thiazole

-

Palladium on carbon (10 wt. % Pd/C)

-

Ethyl acetate

-

Hydrogen gas

-

Celite

Procedure:

-

To a solution of 2-methyl-4-(4-nitrophenyl)thiazole (1.0 eq) in ethyl acetate, add 10 wt. % of Pd/C.

-

Pressurize the reaction vessel with hydrogen gas (e.g., 4 bar).

-

Stir the reaction mixture at room temperature for a specified time (e.g., 5 hours) or until the reaction is complete, as monitored by thin-layer chromatography (TLC).[1]

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate and n-hexane) to afford 4-(2-methyl-1,3-thiazol-4-yl)aniline.

Diagram 1: Synthesis Workflow of 4-(2-methyl-1,3-thiazol-4-yl)aniline

Spectroscopic Data

-

¹H NMR: Signals corresponding to the aromatic protons of the aniline and thiazole rings, the methyl group protons, and the amine protons.

-

¹³C NMR: Resonances for the carbon atoms of both aromatic rings and the methyl group.

-

IR: Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic rings and methyl group, C=C and C=N stretching of the aromatic rings, and other fingerprint region vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (190.26 g/mol ) and a fragmentation pattern characteristic of the thiazole-aniline structure.

Biological Activity and Potential Applications

While no specific biological activity has been reported for 4-(2-methyl-1,3-thiazol-4-yl)aniline, the constituent thiazole and aniline moieties are present in a wide range of biologically active compounds.

-

Thiazole Derivatives: The thiazole ring is a key structural component in many pharmaceuticals and has been associated with a broad spectrum of activities, including antimicrobial, antifungal, and anticancer properties.[2]

-

Aniline Derivatives: The aniline scaffold is also a common feature in medicinal chemistry, contributing to various pharmacological effects.

The combination of these two pharmacophores in 4-(2-methyl-1,3-thiazol-4-yl)aniline makes it a molecule of interest for further investigation in drug discovery programs. Its potential as a building block for more complex molecules with therapeutic potential is significant.

Diagram 2: Potential Research Directions

Conclusion and Future Directions

4-(2-methyl-1,3-thiazol-4-yl)aniline is a readily synthesizable compound with physicochemical properties that make it an attractive candidate for further research in medicinal chemistry. The current body of literature lacks specific experimental data on its biological activity and detailed spectroscopic characterization. Future research should focus on:

-

Detailed Spectroscopic Analysis: Full characterization using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry to confirm its structure and purity.

-

Biological Screening: Evaluation of its potential anticancer, antimicrobial, and enzyme inhibitory activities.

-

Derivative Synthesis: Utilization as a scaffold for the synthesis of novel derivatives with potentially enhanced biological activities.

The generation of such data will be crucial in elucidating the therapeutic potential of this and related compounds.

References

In-Depth Technical Guide: 4-(2-Methyl-thiazol-4-yl)-phenylamine (CAS 25021-49-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methyl-thiazol-4-yl)-phenylamine, with CAS registry number 25021-49-2, is a heterocyclic amine containing a substituted thiazole and a phenyl group. This compound belongs to the broader class of aminothiazole derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Thiazole-containing molecules have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides a comprehensive overview of the known properties, synthesis, and potential biological significance of 4-(2-Methyl-thiazol-4-yl)-phenylamine and its related analogues, serving as a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

Detailed experimental data for 4-(2-Methyl-thiazol-4-yl)-phenylamine is limited in publicly available literature. The information presented below combines reported data with predicted values for a comprehensive overview.

| Property | Value | Source |

| CAS Number | 25021-49-2 | N/A |

| Molecular Formula | C₁₀H₁₀N₂S | N/A |

| Molecular Weight | 190.27 g/mol | N/A |

| Appearance | Solid | [2] |

| Melting Point | 133-135 °C | N/A |

| Boiling Point | Predicted: 358.8 ± 25.0 °C at 760 mmHg | N/A |

| Solubility | Data not available. Likely soluble in organic solvents like DMSO and methanol. | N/A |

| pKa | Predicted: 4.5 ± 0.1 | N/A |

| LogP | Predicted: 2.8 ± 0.3 | N/A |

Predicted Spectral Data

Due to the absence of published experimental spectra for CAS 25021-49-2, predicted spectral data is provided as a reference for compound identification.

¹H-NMR (Predicted, 500 MHz, CDCl₃)

-

δ 7.80-7.60 (m, 2H): Aromatic protons on the phenyl ring ortho to the thiazole group.

-

δ 7.40-7.20 (m, 2H): Aromatic protons on the phenyl ring meta to the thiazole group.

-

δ 7.10 (s, 1H): Proton on the thiazole ring.

-

δ 3.80 (s, 2H): Amine (-NH₂) protons.

-

δ 2.75 (s, 3H): Methyl (-CH₃) protons on the thiazole ring.

¹³C-NMR (Predicted, 125 MHz, CDCl₃)

-

δ 165.0: Carbon of the methyl-substituted carbon on the thiazole ring (C2).

-

δ 150.0: Carbon of the phenyl-substituted carbon on the thiazole ring (C4).

-

δ 145.0: Quaternary carbon of the phenyl ring attached to the thiazole.

-

δ 130.0 - 115.0: Aromatic carbons of the phenyl ring.

-

δ 110.0: Carbon of the thiazole ring (C5).

-

δ 20.0: Methyl carbon.

Mass Spectrum (Predicted)

-

M⁺: 190.06

Synthesis

The most common and versatile method for the synthesis of thiazole derivatives is the Hantzsch Thiazole Synthesis .[2][3] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-(2-Methyl-thiazol-4-yl)-phenylamine, a plausible route would involve the reaction of a 2-halo-1-(4-aminophenyl)ethanone with thioacetamide.

General Experimental Protocol: Hantzsch Thiazole Synthesis

-

Step 1: Preparation of the α-haloketone. 4-Aminoacetophenone is reacted with a halogenating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to yield 2-bromo-1-(4-aminophenyl)ethanone. The amino group may require protection (e.g., as an acetyl derivative) prior to bromination to prevent side reactions.

-

Step 2: Cyclocondensation. The resulting α-haloketone is then reacted with thioacetamide in a suitable solvent, such as ethanol or methanol. The reaction mixture is typically heated under reflux for several hours.

-

Step 3: Work-up and Purification. After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the crude product. The solid is collected by filtration, washed, and can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography.[2]

Biological Activity and Potential Applications

While specific biological data for 4-(2-Methyl-thiazol-4-yl)-phenylamine is scarce, the aminothiazole scaffold is a well-established pharmacophore with a broad range of activities.

Anticancer Activity

Many 2-aminothiazole derivatives have been reported to exhibit potent anticancer activity.[4] These compounds can act through various mechanisms, including the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. The aniline substituent in the target molecule provides a site for further functionalization, which could be explored to develop selective kinase inhibitors.

Antimicrobial Activity

Thiazole derivatives are also known for their antibacterial and antifungal properties.[1] The combination of the thiazole ring and the aromatic amine may contribute to their ability to interfere with microbial growth processes.

Anti-inflammatory Activity

Some aminothiazole-containing compounds have demonstrated anti-inflammatory effects, potentially through the inhibition of inflammatory enzymes or signaling pathways.[1]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by aminothiazole derivatives, based on their known activities as kinase inhibitors in cancer.

Safety and Toxicology

The toxicological properties of 4-(2-Methyl-thiazol-4-yl)-phenylamine have not been extensively studied. As with any chemical, it should be handled with appropriate safety precautions in a laboratory setting. It is recommended to use personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated area or fume hood.

Conclusion

4-(2-Methyl-thiazol-4-yl)-phenylamine is a member of the promising class of aminothiazole compounds. While specific experimental data for this particular molecule is limited, its structural features suggest potential for biological activity, particularly in the areas of oncology and infectious diseases. The well-established Hantzsch synthesis provides a reliable method for its preparation and for the generation of a library of related analogues for structure-activity relationship studies. Further research into the biological effects and mechanism of action of this and related compounds is warranted to explore their full therapeutic potential.

References

A Comprehensive Technical Guide to 4-(2-methyl-1,3-thiazol-4-yl)aniline: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-(2-methyl-1,3-thiazol-4-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, and a robust experimental protocol for its synthesis. Furthermore, this guide explores the compound's potential biological activities, drawing upon data from structurally related thiazole-aniline derivatives to elucidate its prospective role as an anticancer and antimicrobial agent. Key signaling pathways potentially modulated by this class of compounds, such as CDK2 inhibition and tubulin polymerization disruption, are discussed and visualized. This whitepaper aims to serve as a comprehensive resource for researchers engaged in the exploration and development of novel thiazole-based therapeutics.

Introduction

The thiazole ring is a prominent scaffold in numerous FDA-approved drugs and biologically active molecules, prized for its ability to engage in a wide range of biological interactions. When coupled with an aniline moiety, the resulting structure presents a versatile platform for the development of novel therapeutic agents. 4-(2-methyl-1,3-thiazol-4-yl)aniline has emerged as a compound of interest due to the established pharmacological importance of its constituent chemical motifs. Thiazole-aniline derivatives have demonstrated a broad spectrum of activities, including potent anticancer and antimicrobial effects. This guide provides a detailed examination of 4-(2-methyl-1,3-thiazol-4-yl)aniline, from its fundamental chemical properties to its potential applications in drug development.

Chemical and Physical Properties

The IUPAC name for the compound is 4-(2-methyl-1,3-thiazol-4-yl)aniline . It is characterized by a central aniline ring substituted at the 4-position with a 2-methyl-1,3-thiazole group.

Table 1: Physicochemical Properties of 4-(2-methyl-1,3-thiazol-4-yl)aniline

| Property | Value | Source |

| CAS Number | 25021-49-2 | [1] |

| Molecular Formula | C₁₀H₁₀N₂S | [1] |

| Molecular Weight | 190.26 g/mol | [1] |

| Melting Point | 133-135 °C | [2] |

| Boiling Point | 346.1 ± 17.0 °C (Predicted) | [2] |

| Density | 1.219 ± 0.06 g/cm³ (Predicted) | [2] |

| Appearance | Solid | [2] |

| Storage | 2-8°C, protect from light | [2] |

Table 2: Spectroscopic Data for 4-(2-methyl-1,3-thiazol-4-yl)aniline

| Technique | Data | Source |

| ¹H-NMR (DMSO-d₆) | δ 2.66 (s, 3H), 5.27 (s, 1H), 6.58 (d, 2H), 7.47 (s, 1H), 7.60 (d, 2H) | [1] |

| Mass Spectrum (M+) | 191.0 | [1] |

Synthesis and Experimental Protocols

The most common and efficient synthesis of 4-(2-methyl-1,3-thiazol-4-yl)aniline involves the reduction of its nitro precursor, 2-methyl-4-(4-nitrophenyl)thiazole.[1]

Synthesis of 2-methyl-4-(4-nitrophenyl)thiazole (Precursor)

A common method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone.

Reduction of 2-methyl-4-(4-nitrophenyl)thiazole

This step involves the conversion of the nitro group to an amine.

Experimental Protocol:

-

Materials:

-

2-methyl-4-(4-nitrophenyl)thiazole (4 g, 18.2 mmol)

-

Ethyl acetate (120 ml)

-

10% Palladium on activated carbon (Pd/C) (400 mg, 10 wt%)

-

Hydrogen gas

-

Celite

-

-

Procedure:

-

To 120 ml of ethyl acetate in a suitable hydrogenation vessel, add 4 g (18.2 mmol) of 2-methyl-4-(4-nitrophenyl)thiazole and 400 mg of 10% Pd/C.[1]

-

Pressurize the vessel with hydrogen gas to 4 bar (approximately 58 psi).[1]

-

Stir the reaction mixture vigorously at room temperature for 5 hours.[1]

-

Upon completion of the reaction (monitored by TLC), carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1]

-

Wash the Celite pad with a small amount of ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure.[1]

-

Purify the crude product by recrystallization from ethyl acetate and n-hexane.[1]

-

Dry the purified product under vacuum at approximately 40°C to yield 3.4 g (99%) of 4-(2-methyl-1,3-thiazol-4-yl)aniline.[1]

-

Caption: Synthetic workflow for 4-(2-methyl-1,3-thiazol-4-yl)aniline.

Potential Biological Activities and Applications

While specific biological data for 4-(2-methyl-1,3-thiazol-4-yl)aniline is limited in publicly available literature, the broader class of thiazole and benzothiazole aniline derivatives has been extensively studied, revealing significant potential in oncology and infectious diseases.

Anticancer Activity

Thiazole-containing compounds are known to exhibit anticancer properties through various mechanisms, including the inhibition of kinases and disruption of microtubule dynamics.[3]

Table 3: Anticancer Activity of Representative Thiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Source |

| A | MCF-7 (Breast) | 0.05 | Not specified | [3] |

| B | HCT-116 (Colon) | 0.18 | Not specified | [3] |

| C | A549 (Lung) | 5.988 | Not specified | [4] |

| D | MCF-7 (Breast) | 39.0 | Not specified | [4] |

Note: The compounds listed are structurally related to the topic compound but are not identical.

4.1.1. Potential Mechanism: CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S transition.[5][6] Its aberrant activity is a hallmark of many cancers. Thiazole-based compounds have been identified as potent CDK2 inhibitors, leading to cell cycle arrest and apoptosis.[7]

Caption: Potential CDK2 inhibition pathway by thiazole derivatives.

4.1.2. Potential Mechanism: Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton and the mitotic spindle.[8] Their dynamic polymerization and depolymerization are critical for cell division. Several anticancer drugs, including some thiazole derivatives, function by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[9][10]

Caption: Potential tubulin polymerization inhibition by thiazoles.

Antimicrobial Activity

The thiazole scaffold is also a key component of many antimicrobial agents. Thiazole-aniline derivatives have shown activity against a range of bacterial and fungal pathogens.

Table 4: Antimicrobial Activity of Representative Thiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Source |

| E | Candida albicans | 3.9 | [11] |

| F | Candida albicans | 7.81 | [11] |

| G | Staphylococcus aureus | 8 - 64 | [12] |

| H | Escherichia coli | 16 | [12] |

Note: The compounds listed are structurally related to the topic compound but are not identical.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.[13][14]

-

Materials:

-

Test compound (e.g., 4-(2-methyl-1,3-thiazol-4-yl)aniline)

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]

-

Add the standardized inoculum to each well containing the diluted compound.

-

Include a positive control (no compound) and a negative control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]

-

Conclusion

4-(2-methyl-1,3-thiazol-4-yl)aniline is a readily synthesizable compound with a chemical scaffold that is prevalent in a wide array of pharmacologically active molecules. While direct biological data for this specific compound is not extensively documented, the well-established anticancer and antimicrobial activities of its structural analogs strongly suggest its potential as a valuable lead compound in drug discovery. The detailed synthetic protocol and the exploration of potential mechanisms of action provided in this guide offer a solid foundation for researchers to further investigate the therapeutic utility of 4-(2-methyl-1,3-thiazol-4-yl)aniline and its derivatives. Future studies should focus on the comprehensive biological evaluation of this compound against a panel of cancer cell lines and microbial strains to fully elucidate its therapeutic potential.

References

- 1. 4-(2-METHYL-1,3-THIAZOL-4-YL)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 2. 4-(2-METHYL-1,3-THIAZOL-4-YL)ANILINE CAS#: 25021-49-2 [m.chemicalbook.com]

- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. idexx.dk [idexx.dk]

Characterization of 4-(2-methyl-1,3-thiazol-4-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological characterization of 4-(2-methyl-1,3-thiazol-4-yl)aniline. This compound, incorporating both a methylthiazole and an aniline moiety, represents a significant scaffold in medicinal chemistry. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including potential anticancer and antimicrobial properties.[1][2] This document summarizes its physicochemical properties, provides detailed experimental protocols for its synthesis and analysis, and discusses its potential biological significance based on related structures.

Physicochemical and Spectroscopic Data

While specific experimental data for 4-(2-methyl-1,3-thiazol-4-yl)aniline is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Chemical Properties

The core physical and chemical identifiers for 4-(2-methyl-1,3-thiazol-4-yl)aniline are summarized below.

| Property | Value | Reference |

| IUPAC Name | 4-(2-methyl-1,3-thiazol-4-yl)aniline | N/A |

| CAS Number | 25021-49-2 | [3] |

| Molecular Formula | C₁₀H₁₀N₂S | [4][5] |

| Molecular Weight | 190.27 g/mol | [4][5] |

| Canonical SMILES | Cc1nc(cs1)-c2ccc(N)cc2 | N/A |

| InChI Key | JCRKEVDAEUPNAA-UHFFFAOYSA-N | N/A |

Predicted Spectroscopic Data

The following tables outline the expected spectroscopic signatures for 4-(2-methyl-1,3-thiazol-4-yl)aniline based on characteristic values for its constituent functional groups.

Table 1.2.1: Predicted ¹H-NMR Spectral Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~ 7.6 - 7.8 | d | 2H | Ar-H (ortho to thiazole) |

| ~ 7.2 - 7.4 | s | 1H | Thiazole-H (C5) |

| ~ 6.6 - 6.8 | d | 2H | Ar-H (ortho to -NH₂) |

| ~ 5.0 - 5.5 | br s | 2H | -NH₂ |

| ~ 2.6 - 2.7 | s | 3H | -CH₃ |

Table 1.2.2: Predicted ¹³C-NMR Spectral Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~ 165 | Thiazole C2 |

| ~ 150 | Aromatic C-NH₂ |

| ~ 149 | Thiazole C4 |

| ~ 129 | Aromatic CH (ortho to thiazole) |

| ~ 127 | Aromatic C (ipso to thiazole) |

| ~ 115 | Thiazole C5 |

| ~ 114 | Aromatic CH (ortho to -NH₂) |

| ~ 19 | -CH₃ |

Table 1.2.3: Predicted FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Weak | Aliphatic C-H stretch (-CH₃) |

| ~ 1620 | Strong | N-H bend (scissoring) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch, Thiazole ring stretch |

| ~ 1310 | Medium | Aromatic C-N stretch |

| ~ 820 | Strong | para-substituted C-H bend |

Table 1.2.4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

|---|---|

| 190 | [M]⁺ (Molecular Ion) |

| 175 | [M - CH₃]⁺ |

| 118 | [C₇H₆N₂]⁺ Fragment |

| 92 | [C₆H₆N]⁺ Fragment |

Synthesis and Characterization Protocols

The most common synthetic route to 4-(2-methyl-1,3-thiazol-4-yl)aniline involves the reduction of its nitro precursor, 2-methyl-4-(4-nitrophenyl)thiazole.[6]

Synthesis of 4-(2-methyl-1,3-thiazol-4-yl)aniline

This protocol details the reduction of the nitro-substituted precursor using tin(II) chloride.

Materials:

-

2-methyl-4-(4-nitrophenyl)thiazole

-

Ethanol (Absolute)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution (5 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, Büchner funnel

Procedure:

-

In a 250 mL round-bottom flask, suspend 2-methyl-4-(4-nitrophenyl)thiazole (1.0 eq) in ethanol (50 mL).

-

To this suspension, add tin(II) chloride dihydrate (4.0 - 5.0 eq).

-

Carefully add concentrated hydrochloric acid (15 mL) dropwise while stirring. The reaction is exothermic.

-

Fit the flask with a reflux condenser and heat the mixture to 70-80 °C using an oil bath.

-

Maintain reflux for 3-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly neutralize the mixture by adding 5 M NaOH solution until the pH is approximately 9-10. A precipitate of tin salts will form.

-

Filter the mixture through a pad of celite using a Büchner funnel, washing the filter cake thoroughly with ethyl acetate (3 x 30 mL).

-

Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine all organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Spectroscopic Characterization Protocol

Objective: To confirm the identity and purity of the synthesized 4-(2-methyl-1,3-thiazol-4-yl)aniline.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. For ¹³C NMR, a proton-decoupled pulse sequence is standard.

-

Analysis: Compare the obtained chemical shifts, multiplicities, and integrations with the predicted values in Tables 1.2.1 and 1.2.2.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet.[7]

-

Data Acquisition: Record a background spectrum of an empty sample holder. Then, place the sample pellet in the holder and record the spectrum from 4000 to 400 cm⁻¹.[7]

-

Analysis: Identify characteristic absorption bands and compare them with the predicted frequencies in Table 1.2.3, confirming the presence of key functional groups (amine N-H, aromatic C-H, etc.).

3. Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with GC/LC). Use an appropriate ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it to the calculated molecular weight. Analyze the fragmentation pattern to further confirm the structure.

Potential Biological Activity and Significance

While specific bioactivity data for 4-(2-methyl-1,3-thiazol-4-yl)aniline is limited, the thiazole and aniline scaffolds are prevalent in compounds with significant pharmacological effects.

-

Anticancer Properties: Thiazole derivatives have been extensively investigated as potential anticancer agents.[1] Their mechanism can involve the interference with cellular signaling pathways.[1] A related compound, 2-(4-aminophenyl)benzothiazole, has shown selective antitumor properties.[8][9] The aniline moiety is also a key feature in many kinase inhibitors and other anticancer drugs.[10]

-

Antimicrobial Activity: Compounds containing the thiazole ring have demonstrated efficacy against various bacterial and fungal strains.[1][2][11] The combination of the thiazole and aniline motifs provides a versatile scaffold for developing new antimicrobial agents.

-

Enzyme Inhibition: The thiazole ring can interact with metal ions or aromatic residues in the active sites of enzymes, leading to their inhibition or modulation.[1] This makes derivatives of 4-(2-methyl-1,3-thiazol-4-yl)aniline attractive candidates for targeting specific enzymes in disease pathways.

Visualizations: Workflows and Pathways

The following diagrams illustrate the synthesis, characterization, and potential biological role of 4-(2-methyl-1,3-thiazol-4-yl)aniline.

Caption: Synthesis of 4-(2-methyl-1,3-thiazol-4-yl)aniline.

Caption: Workflow for chemical characterization.

Caption: Potential mechanism for thiazole derivatives.

References

- 1. Buy 4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline | 689251-68-1 [smolecule.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. 4-(2-METHYL-1,3-THIAZOL-4-YL)ANILINE CAS#: 25021-49-2 [m.chemicalbook.com]

- 4. 4-(3-Methyl-1,2-thiazol-5-yl)aniline | C10H10N2S | CID 82603612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(2-METHYL-1,3-THIAZOL-4-YL)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of new 4-oxo-thiazolidin-2-ylidene derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of 4-(2-methyl-1,3-thiazol-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data and a detailed synthetic protocol for the compound 4-(2-methyl-1,3-thiazol-4-yl)aniline. Due to the limited availability of directly published experimental NMR data for this specific molecule, this guide presents a predicted 1H and 13C NMR dataset. These predictions are derived from the analysis of structurally analogous compounds and established principles of NMR spectroscopy. Furthermore, a detailed experimental protocol for the synthesis of 4-(2-methyl-1,3-thiazol-4-yl)aniline via the Hantzsch thiazole synthesis is provided, along with a general procedure for sample preparation for NMR analysis. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery who are working with this or related chemical entities.

Predicted NMR Data

The following tables summarize the predicted 1H and 13C NMR spectral data for 4-(2-methyl-1,3-thiazol-4-yl)aniline. These values are estimated based on the analysis of similar compounds and established chemical shift principles. The predicted spectrum was generated considering a deuterated solvent such as DMSO-d6.

Table 1: Predicted 1H NMR Data for 4-(2-methyl-1,3-thiazol-4-yl)aniline

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.7 | d | 2H | Ar-H (ortho to thiazole) |

| ~6.6 - 6.8 | d | 2H | Ar-H (ortho to -NH2) |

| ~7.2 | s | 1H | Thiazole-H (C5-H) |

| ~5.2 - 5.5 | br s | 2H | -NH2 |

| ~2.6 | s | 3H | -CH3 |

Table 2: Predicted 13C NMR Data for 4-(2-methyl-1,3-thiazol-4-yl)aniline

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | Thiazole-C2 |

| ~150 | Thiazole-C4 |

| ~148 | Ar-C (C-NH2) |

| ~132 | Ar-C (C-thiazole) |

| ~128 | Ar-CH (ortho to thiazole) |

| ~115 | Ar-CH (ortho to -NH2) |

| ~110 | Thiazole-C5 |

| ~19 | -CH3 |

Experimental Protocols

Synthesis of 4-(2-methyl-1,3-thiazol-4-yl)aniline via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a versatile and widely used method for the preparation of thiazole derivatives.[1][2][3] The synthesis of the title compound can be achieved by the reaction of a 2-haloketone with a thioamide. A plausible synthetic route involves the reduction of a nitro precursor.

Step 1: Synthesis of 2-methyl-4-(4-nitrophenyl)thiazole

-

Materials: 2-bromo-1-(4-nitrophenyl)ethan-1-one, thioacetamide, ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-1-(4-nitrophenyl)ethan-1-one (1 equivalent) in ethanol.

-

Add thioacetamide (1.1 equivalents) to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Step 2: Reduction of the Nitro Group to Synthesize 4-(2-methyl-1,3-thiazol-4-yl)aniline

-

Materials: 2-methyl-4-(4-nitrophenyl)thiazole, tin(II) chloride dihydrate (SnCl2·2H2O) or palladium on carbon (Pd/C) with a hydrogen source (e.g., hydrazine or H2 gas), ethyl acetate or ethanol, hydrochloric acid (for SnCl2 reduction), sodium bicarbonate.

-

Procedure (using SnCl2):

-

Suspend 2-methyl-4-(4-nitrophenyl)thiazole (1 equivalent) in ethanol.

-

Add an excess of tin(II) chloride dihydrate (e.g., 3-5 equivalents) and concentrated hydrochloric acid.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

-

-

Procedure (using Pd/C and Hydrogen):

-

To a solution of 4-(2-methylthiazol-4-yl)nitrobenzene in ethyl acetate, add 10% Pd/C (catalytic amount).[4]

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the starting material is consumed (monitored by TLC).[4]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.[4]

-

Concentrate the filtrate under reduced pressure to yield the desired aniline.[4]

-

NMR Sample Preparation

A general protocol for preparing a sample for NMR analysis is as follows:

-

Sample Quantity: For 1H NMR, dissolve 5-25 mg of the purified 4-(2-methyl-1,3-thiazol-4-yl)aniline in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3). For 13C NMR, a more concentrated sample of 50-100 mg may be required.

-

Solvent Selection: The choice of deuterated solvent is critical. DMSO-d6 is often a good choice for polar compounds like anilines.

-

Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can aid dissolution.

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of 4-(2-methyl-1,3-thiazol-4-yl)aniline.

Caption: Synthetic workflow for 4-(2-methyl-1,3-thiazol-4-yl)aniline.

Caption: General workflow for NMR analysis.

References

Mass Spectrometry of 4-(2-methyl-1,3-thiazol-4-yl)aniline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-(2-methyl-1,3-thiazol-4-yl)aniline, a compound of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a predictive analysis based on the well-established principles of mass spectrometry and the known fragmentation patterns of its constituent chemical moieties: the aniline and the 2-methyl-1,3-thiazole rings. This document outlines a generalized experimental protocol for its analysis, predicted mass spectral data, and a plausible fragmentation pathway.

Predicted Mass Spectral Data

The analysis of 4-(2-methyl-1,3-thiazol-4-yl)aniline (Molecular Formula: C₁₀H₁₀N₂S, Molecular Weight: 190.26 g/mol ) via mass spectrometry is anticipated to yield a distinct set of ions.[1] Soft ionization techniques, such as electrospray ionization (ESI), would likely produce a prominent protonated molecular ion [M+H]⁺. In contrast, a hard ionization technique like electron ionization (EI) would generate a molecular ion [M]⁺• along with a series of fragment ions. The table below summarizes the predicted key mass spectral peaks.

| Predicted m/z | Proposed Fragment Ion | Ionization Mode | Notes |

| 191.06 | [C₁₀H₁₁N₂S]⁺ | ESI | Protonated molecular ion [M+H]⁺. |

| 190.05 | [C₁₀H₁₀N₂S]⁺• | EI | Molecular ion [M]⁺•. |

| 175.03 | [C₉H₇N₂S]⁺ | EI | Loss of a methyl radical (•CH₃) from the thiazole ring. |

| 163.05 | [C₁₀H₉NS]⁺• | EI | Loss of ammonia (NH₃) from the aniline group. |

| 149.03 | [C₈H₇NS]⁺• | EI | Subsequent loss of a methyl radical after initial fragmentation. |

| 117.05 | [C₇H₇N]⁺• | EI/ESI-CID | Aniline fragment radical cation. |

| 91.05 | [C₆H₅N]⁺• | EI/ESI-CID | Loss of HCN from the aniline fragment. |

| 84.02 | [C₄H₄NS]⁺ | EI/ESI-CID | 2-methyl-1,3-thiazole fragment cation. |

Proposed Fragmentation Pathway

The fragmentation of 4-(2-methyl-1,3-thiazol-4-yl)aniline is expected to proceed through several key pathways, primarily involving the cleavage of the thiazole ring and fragmentation of the aniline moiety. The aniline portion is known to undergo the loss of a hydrogen atom or hydrogen cyanide (HCN). The thiazole ring, a heterocyclic structure, can undergo ring cleavage. A plausible fragmentation pathway is visualized below.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

A generalized protocol for the analysis of 4-(2-methyl-1,3-thiazol-4-yl)aniline using Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is detailed below. This method is suitable for the separation and detection of small molecules in complex mixtures, a common requirement in drug development.

1. Sample Preparation

-

Standard Solution: Prepare a stock solution of 4-(2-methyl-1,3-thiazol-4-yl)aniline at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to generate a calibration curve.

-

Sample Matrix: For analysis of biological samples, a suitable extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction should be employed to remove interfering matrix components.

2. Liquid Chromatography (LC) Conditions

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to a high percentage to elute the analyte, followed by a re-equilibration step. For example:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7.1-10 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr (Nitrogen).

-

Cone Gas Flow: 50 L/hr (Nitrogen).

-

Scan Range: m/z 50-500.

-

Data Acquisition: Full scan mode for initial identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

Experimental Workflow

The logical flow of the mass spectrometry experiment, from sample introduction to data analysis, is crucial for obtaining reliable and reproducible results.

References

In-Depth Technical Guide: FT-IR Analysis of 4-(2-methyl-1,3-thiazol-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-(2-methyl-1,3-thiazol-4-yl)aniline. This document outlines the expected vibrational modes, a detailed experimental protocol for analysis, and a visual representation of the analytical workflow. This guide is intended to assist researchers in the identification, characterization, and quality control of this important heterocyclic compound, which serves as a valuable building block in medicinal chemistry and drug development.

Predicted FT-IR Spectral Data

The FT-IR spectrum of 4-(2-methyl-1,3-thiazol-4-yl)aniline is characterized by the vibrational modes of its constituent functional groups: the primary aromatic amine (aniline) and the substituted thiazole ring. The following table summarizes the predicted absorption bands, their corresponding vibrational modes, and the expected wavenumber ranges.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3450 - 3350 | Asymmetric N-H Stretch | Primary Aromatic Amine | Medium |

| 3380 - 3280 | Symmetric N-H Stretch | Primary Aromatic Amine | Medium |

| 3100 - 3000 | Aromatic C-H Stretch | Aniline & Thiazole Rings | Medium to Weak |

| 2960 - 2850 | Aliphatic C-H Stretch | Methyl Group | Medium to Weak |

| 1650 - 1580 | N-H Bending (Scissoring) | Primary Aromatic Amine | Strong |

| 1610 - 1550 | C=N Stretching | Thiazole Ring | Medium to Strong |

| 1600 - 1450 | C=C Stretching | Aromatic & Thiazole Rings | Medium to Strong |

| 1470 - 1430 | Aliphatic C-H Bending | Methyl Group | Medium |

| 1335 - 1250 | Aromatic C-N Stretching | Aniline | Strong |

| ~1236 | Ring Breathing | Thiazole Ring | Medium |

| 910 - 665 | N-H Wagging | Primary Aromatic Amine | Broad, Strong |

| ~830 | C-H Out-of-Plane Bending | Substituted Benzene Ring | Strong |

| ~700 - 600 | C-S Stretching | Thiazole Ring | Weak to Medium |

Experimental Protocol for FT-IR Analysis

This section details a standard procedure for obtaining the FT-IR spectrum of a solid sample of 4-(2-methyl-1,3-thiazol-4-yl)aniline using the Potassium Bromide (KBr) pellet method.

2.1. Materials and Equipment

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

Oven (for drying KBr)

-

Analytical balance

-

Spatula

-

Sample of 4-(2-methyl-1,3-thiazol-4-yl)aniline (solid)

-

FT-IR grade Potassium Bromide (KBr), dried

2.2. Sample Preparation (KBr Pellet Method)

-

Drying: Dry the FT-IR grade KBr in an oven at approximately 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum. Allow the KBr to cool to room temperature in a desiccator.

-

Grinding: Weigh approximately 1-2 mg of the 4-(2-methyl-1,3-thiazol-4-yl)aniline sample and about 100-200 mg of the dried KBr.

-

Mixing: Place the sample and KBr in the agate mortar and grind them together using the pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize light scattering.

-

Pellet Formation: Transfer the powdered mixture to the pellet die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Pellet Inspection: Carefully remove the pellet from the die. A good pellet should be clear and free of cracks or cloudiness.

2.3. Spectral Acquisition

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will account for the absorbance of atmospheric carbon dioxide and water vapor.

-

Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.

-

Data Collection: Acquire the FT-IR spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans are generally sufficient to obtain a high-quality spectrum.

-

Data Processing: The acquired sample spectrum will be automatically ratioed against the background spectrum by the instrument's software to produce the final absorbance or transmittance spectrum.

FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of 4-(2-methyl-1,3-thiazol-4-yl)aniline.

Caption: Workflow for FT-IR analysis.

A Technical Guide to the Discovery of Thiazole-Containing Aniline Derivatives

Introduction

Thiazole-containing aniline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry. The unique structural features of the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, coupled with the versatile aniline moiety, contribute to a wide spectrum of pharmacological activities.[1][2][3] These derivatives have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting agents, making them a focal point for drug discovery and development professionals.[4][5][6] This technical guide provides an in-depth overview of the discovery of these compounds, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR).

Synthesis of Thiazole-Containing Aniline Derivatives

The synthesis of the thiazole ring is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method.[1][7] This reaction typically involves the condensation of an α-haloketone with a thioamide. In the context of thiazole-containing aniline derivatives, substituted anilines are often incorporated into the thioamide component or attached to the thiazole ring at a later stage.

A general synthetic approach involves the reaction of a substituted aniline with an isothiocyanate to form a thiourea derivative. This thiourea can then be cyclized with an α-haloketone to yield the desired 2-aminothiazole derivative. Modifications to the aniline ring, the α-haloketone, and the reaction conditions allow for the generation of a diverse library of compounds for biological screening.[1][8]

Experimental Protocol: Hantzsch Thiazole Synthesis

A representative experimental protocol for the synthesis of a 2-amino-4-phenylthiazole derivative is as follows:

-

Synthesis of Phenylthiourea: To a solution of aniline (10 mmol) in ethanol (20 mL), ammonium thiocyanate (12 mmol) and concentrated hydrochloric acid (1 mL) are added. The mixture is refluxed for 4 hours. After cooling, the precipitate is filtered, washed with water, and recrystallized from ethanol to yield phenylthiourea.

-

Synthesis of 2-Amino-4-phenylthiazole Derivative: A mixture of phenylthiourea (10 mmol) and α-bromoacetophenone (10 mmol) in ethanol (30 mL) is refluxed for 6 hours. The reaction mixture is then cooled, and the resulting solid is filtered, washed with a small amount of cold ethanol, and recrystallized from a suitable solvent to afford the pure 2-amino-4-phenylthiazole derivative.

Biological Activities and Structure-Activity Relationships

Thiazole-containing aniline derivatives have been extensively evaluated for a range of biological activities. A significant area of investigation is their potential as anticancer agents.[6][9][10] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, liver, and colon.[11][12] The mechanism of action often involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[5][13]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected thiazole-containing aniline derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| L1 | HepG2 (Liver) | 5.9 | [14] |

| L1Pt | HepG2 (Liver) | 7.4 | [14] |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [11] |

| 4c | HepG2 (Liver) | 7.26 ± 0.44 | [11] |

| 11c | HepG-2 (Liver) | ~4 | [12] |

| 6g | HepG-2 (Liver) | ~7 | [12] |

| 11c | MCF-7 (Breast) | ~3 | [12] |

| 6g | MCF-7 (Breast) | ~4 | [12] |

| Compound 31 | (Aurora kinase inhibitor) | - | [5] |

| Compound 40 | B-RAFV600E | 23.1 ± 1.2 nM | [5] |

| Compound 3b | PI3Kα | 0.086 ± 0.005 | [15] |

| Compound 3b | mTOR | 0.221 ± 0.014 | [15] |

Structure-Activity Relationship (SAR) Studies

SAR studies have provided valuable insights into the structural requirements for the biological activity of these derivatives. For instance, the nature and position of substituents on the aniline ring have been shown to significantly influence their anticancer potency.[1] Electron-withdrawing groups, such as halogens, on the phenyl ring attached to the thiazole have been associated with enhanced activity in some cases.[1][12] Furthermore, the presence of specific functional groups on the thiazole ring itself can modulate the compound's interaction with its biological target.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the thiazole-containing aniline derivatives and incubated for another 48 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[11][12]

Kinase Inhibition and Signaling Pathways

A primary mechanism through which thiazole-containing aniline derivatives exert their anticancer effects is the inhibition of protein kinases.[5][13][16] These enzymes play a critical role in signal transduction pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Signaling Pathway Visualization

The following diagram illustrates a simplified generic kinase signaling pathway that can be targeted by thiazole-containing aniline derivatives.

Caption: Generic Kinase Signaling Pathway Inhibition.

Experimental Workflow for Kinase Inhibitor Screening

The discovery of potent and selective kinase inhibitors from a library of thiazole-containing aniline derivatives typically follows a structured workflow.

Caption: Kinase Inhibitor Discovery Workflow.

The discovery of thiazole-containing aniline derivatives continues to be a vibrant area of research in medicinal chemistry. Their synthetic tractability and the broad range of biological activities they exhibit make them attractive candidates for the development of new therapeutic agents. Future efforts in this field will likely focus on the design of more potent and selective inhibitors, particularly targeting specific kinases involved in disease pathogenesis. The integration of computational modeling and advanced screening techniques will undoubtedly accelerate the discovery of novel drug candidates from this promising class of compounds.

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiazole synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents [mdpi.com]

- 15. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Versatile Thiazole Core: A Technical Guide to its Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged pharmacophore, present in a wide array of clinically approved drugs and countless investigational molecules. This technical guide provides an in-depth exploration of the multifaceted biological activities of thiazole compounds, offering a comprehensive resource for researchers and professionals engaged in drug discovery and development. The following sections detail the significant therapeutic potential of thiazole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anticancer Activity

Thiazole derivatives have demonstrated potent cytotoxic and antiproliferative effects against a range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that govern cell growth, proliferation, and survival.

One of the key pathways targeted by anticancer thiazole compounds is the PI3K/Akt/mTOR signaling cascade.[1][2] Dysregulation of this pathway is a common feature in many cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.[2] Certain thiazole derivatives have been shown to act as dual inhibitors of PI3K and mTOR, effectively shutting down this pro-survival signaling.[2][3]

Another significant mechanism of anticancer action is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2).[4][5] By blocking VEGFR-2, these compounds can disrupt angiogenesis, the process by which tumors develop their own blood supply, thereby starving them of essential nutrients and oxygen.[4] Furthermore, some thiazole-containing molecules have been found to induce apoptosis and cause cell cycle arrest in cancer cells.[6][7]

Table 1: Anticancer Activity of Representative Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 3b | Leukemia (HL-60) | 0.086 (PI3Kα) / 0.221 (mTOR) | PI3K/mTOR dual inhibitor | [2] |

| Compound 4c | Breast (MCF-7) | 2.57 | VEGFR-2 Inhibition, Apoptosis Induction | [4] |

| Compound 4c | Liver (HepG2) | 7.26 | VEGFR-2 Inhibition, Apoptosis Induction | [4] |

| 3-nitrophenylthiazolyl 4d | Breast (MDA-MB-231) | 1.21 | VEGFR-2 Inhibition | [5] |

| 4-chlorophenylthiazolyl 4b | Breast (MDA-MB-231) | 3.52 | VEGFR-2 Inhibition | [5] |

| Compound 8 | Breast (MCF-7) | 3.36 µg/ml | Aromatase Inhibition, Apoptosis Induction | [6] |

| Compound 4m | Pancreatic (BxPC-3) | 1.69 | Cytotoxicity | [7] |

| Compound 4m | Leukemia (MOLT-4) | 2.2 | Cytotoxicity | [7] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Materials:

-

96-well flat-bottom plates

-

Thiazole compound stock solution (in DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)[8]

-

Solubilization solution (e.g., DMSO or acidified isopropanol)[9]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the thiazole compound in the complete culture medium. The final DMSO concentration should be kept below 0.5% (v/v). Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic drug).[8]

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a humidified 5% CO₂ incubator.[8]

-

MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

The thiazole scaffold is a key component of many antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[11][12] The rise of antimicrobial resistance has spurred the development of novel thiazole derivatives to combat drug-resistant pathogens.[12]

A primary target for antibacterial thiazole compounds is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[13][14] By inhibiting this enzyme, these compounds prevent the necessary supercoiling and uncoiling of DNA, leading to bacterial cell death.[13] Thiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[11][15]

Table 2: Antimicrobial Activity of Representative Thiazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Mechanism of Action | Reference |

| Compound 37c | Various Bacteria | 46.9 - 93.7 | DNA Gyrase Inhibition | [16] |

| Compound 3 | Various Bacteria | 230 - 700 | MurB Enzyme Inhibition | [15] |

| Compound 9 | Various Fungi | 60 - 230 | 14α-lanosterol demethylase inhibition | [15] |

| Thiazolyl-triazole B10 | L. monocytogenes | Lower than Ciprofloxacin | DNA Gyrase Inhibition | [11] |

| bis(thiazol-5-yl)phenylmethane | S. aureus | 2 - 64 | Not specified | [17] |

| Compound 43a | S. aureus, E. coli | 16.1 µM | Not specified | [16] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

-

Petri plates with sterile nutrient agar

-

Bacterial or fungal cultures

-

Sterile cork borer

-

Thiazole compound solutions of known concentrations

-

Positive control (standard antibiotic)

-

Negative control (solvent, e.g., DMSO)

-

Micropipette

Procedure:

-

Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of a sterile nutrient agar plate.

-

Well Creation: Wells of a fixed diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

-

Compound Addition: A specific volume (e.g., 100 µL) of the thiazole compound solution, the positive control, and the negative control are added to separate wells.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Anti-inflammatory Activity

Thiazole derivatives have emerged as promising anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways involved in the inflammatory response. One of the primary targets is the inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key mediator of inflammation.[18] By inhibiting iNOS, these compounds can reduce excessive nitric oxide production and its pro-inflammatory effects.[18] Some thiazole compounds also exhibit inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are potent inflammatory mediators.[19]

Table 3: Anti-inflammatory Activity of Representative Thiazole Derivatives

| Compound/Derivative | Assay | Result | Mechanism of Action | Reference |

| Thiazolyl-carbonyl-thiosemicarbazides | Turpentine oil-induced inflammation | Reduced bone marrow acute phase response and oxidative stress | iNOS Inhibition | [18] |

| Imidazo[2,1-b][3][11][14]thiadiazole 5c | Carrageenan-induced rat paw edema | Better activity than diclofenac | Not specified | [20] |

| Benzimidazothiazole 25 | In vitro COX-1 inhibition | IC50 = 0.044 µM | COX-1/COX-2 Inhibition | [21] |

| Benzimidazothiazole 25 | In vitro COX-2 inhibition | IC50 = 4.52 nM | COX-1/COX-2 Inhibition | [21] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.

Materials:

-

Wistar rats

-

Thiazole compound suspension

-

Standard anti-inflammatory drug (e.g., Nimesulide)[22]

-

1% Carrageenan solution in saline

-

Pletismometer

Procedure:

-

Animal Grouping: Animals are divided into groups: a control group (vehicle), a standard drug group, and test groups receiving different doses of the thiazole compound.[22]

-

Compound Administration: The vehicle, standard drug, or thiazole compound is administered orally or intraperitoneally.[22]

-

Induction of Edema: After a specific time (e.g., 30 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw of each rat.[22]

-